molecular formula C20H20N2O3 B2566454 1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate CAS No. 1351586-65-6

1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate

Cat. No. B2566454
CAS RN: 1351586-65-6
M. Wt: 336.391
InChI Key: ULEKZMHZJUGHGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-benzo[d]imidazol-5-yl group attached to a 4-phenyltetrahydro-2H-pyran-4-carboxylate group. The molecular weight of this compound is 336.391.


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sealed in dry and shipped at normal temperature .

Scientific Research Applications

Synthesis and Antitumor Activities

A study conducted by Abonía et al. (2011) focused on the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates via a four-step strategy. This research explored their potential as antitumor agents, with some compounds showing high activity against various human tumor cell lines, indicating the potential therapeutic applications of such chemical structures in cancer treatment (Abonía et al., 2011).

Catalysis and Synthesis of Derivatives

Ranu et al. (2008) demonstrated the use of a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, as an efficient catalyst for synthesizing a variety of 4H-benzo[b]pyran derivatives. This research highlights the significance of using green chemistry principles for the synthesis of chemical compounds, pointing towards the environmental and efficiency benefits of such methodologies in producing derivatives related to the chemical structure (Ranu, Banerjee, & Roy, 2008).

Metal-Organic Frameworks (MOFs)

Sun et al. (2010) explored the construction of novel complexes from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands. Their work led to the successful isolation of new metal–organic frameworks with varying dimensional structures. This research indicates the potential of using such compounds in the design and synthesis of MOFs, which have a broad range of applications in gas storage, separation, and catalysis (Sun et al., 2010).

Antimicrobial and Antioxidant Activities

Bassyouni et al. (2012) synthesized a new series of compounds and evaluated them for their antioxidant and antimicrobial activities. This study showcases the potential health-related applications of such chemical structures, especially in the development of new antimicrobial agents. The research also emphasizes the importance of understanding the quantitative structure–activity relationships and molecular docking to design more effective compounds (Bassyouni et al., 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 4-phenyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22-14-21-17-13-16(7-8-18(17)22)25-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEKZMHZJUGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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